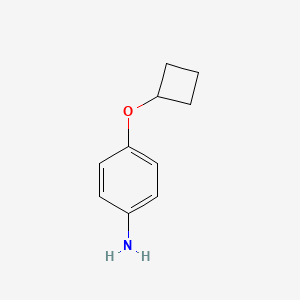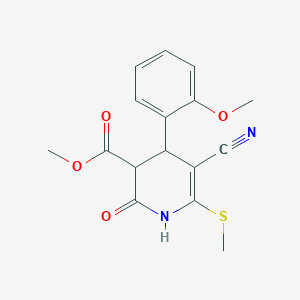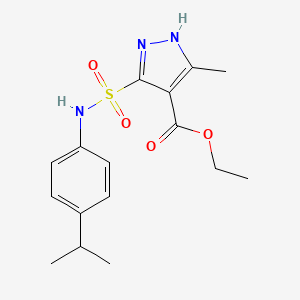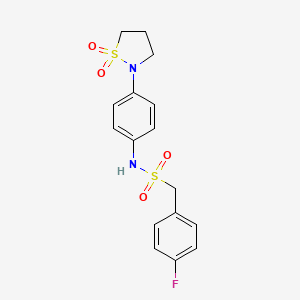
4-Cyclobutoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclobutoxyaniline, also known as 1-(4-cyclobutyloxyphenyl)ethanamine, is a stable, crystalline powder with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. This compound is commonly used in chemical and biological research due to its unique structural properties and reactivity.
Mécanisme D'action
Mode of Action
Based on its structural similarity to aniline, it may undergo nucleophilic reactions In such reactions, the compound could interact with its targets, leading to changes in their function
Biochemical Pathways
Aniline and its derivatives are known to participate in various biochemical pathways . For instance, they can undergo oxidation reactions . The exact pathways affected by 4-(Cyclobutyloxy)benzenamine and their downstream effects would require further investigation.
Pharmacokinetics
Its physical properties such as being a colorless liquid and having a molecular weight of 163.22 may influence its pharmacokinetic properties
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Cyclobutyloxy)benzenamine . For instance, storage temperature may affect its stability Additionally, factors such as pH, presence of other chemicals, and specific conditions within the biological system can influence its action and efficacy
Méthodes De Préparation
The synthesis of 4-Cyclobutoxyaniline typically involves the reaction of cyclobutanol with 4-nitrophenol, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as sodium hydroxide and a reducing agent like hydrogen gas in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
4-Cyclobutoxyaniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents such as sodium borohydride, resulting in the formation of cyclobutyl-substituted anilines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used to form substituted amines or amides.
Applications De Recherche Scientifique
4-Cyclobutoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
4-Cyclobutoxyaniline can be compared with other similar compounds such as:
4-(Cyclopentyloxy)benzenamine: Similar in structure but with a cyclopentyl group instead of a cyclobutyl group, leading to different reactivity and properties.
4-(Cyclohexyloxy)benzenamine: Contains a cyclohexyl group, which affects its steric and electronic properties compared to the cyclobutyl derivative.
4-(Cyclopropoxy)benzenamine: Features a cyclopropyl group, resulting in distinct chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its structural features and reactivity.
Propriétés
IUPAC Name |
4-cyclobutyloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9H,1-3,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCRFFUWMKDYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2897558.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2897559.png)

![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)


![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{4-[4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]phenyl}prop-2-enamide](/img/structure/B2897569.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2897574.png)
![N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2897575.png)

![Bicyclo[3.2.1]octan-2-amine hydrochloride](/img/structure/B2897577.png)
![1-[2-(1-Aminoethyl)morpholin-4-yl]-3-(4-propan-2-ylphenyl)propan-1-one;hydrochloride](/img/structure/B2897579.png)
![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2897581.png)
